molecular formula C25H24F6N2O2 B11471210 1-(furan-2-ylmethyl)-7,7-dimethyl-2-(2-phenylethyl)-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one

1-(furan-2-ylmethyl)-7,7-dimethyl-2-(2-phenylethyl)-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one

Cat. No.: B11471210
M. Wt: 498.5 g/mol
InChI Key: MDEDJTQLUWTJSM-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-7,7-dimethyl-2-(2-phenylethyl)-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a furan ring, a phenylethyl group, and two trifluoromethyl groups. Quinazolinone derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-7,7-dimethyl-2-(2-phenylethyl)-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one involves multiple steps, including the formation of the quinazolinone core, introduction of the furan-2-ylmethyl group, and incorporation of the trifluoromethyl groups. The synthetic route typically starts with the condensation of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone to form the quinazolinone core. The reaction conditions often involve the use of acidic or basic catalysts and may require elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Scale-up processes may also involve continuous flow chemistry techniques to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylmethyl)-7,7-dimethyl-2-(2-phenylethyl)-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring and other functional groups can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl groups and other substituents can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-7,7-dimethyl-2-(2-phenylethyl)-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Other compounds in this class include 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxy-4(3H)-quinazolinone.

    Trifluoromethyl-Substituted Compounds: Compounds such as 4-(trifluoromethyl)benzoic acid and 2-(trifluoromethyl)aniline.

Uniqueness

1-(furan-2-ylmethyl)-7,7-dimethyl-2-(2-phenylethyl)-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one is unique due to its combination of a furan ring, phenylethyl group, and two trifluoromethyl groups, which confer distinct chemical and biological properties. This unique structure may result in specific interactions with molecular targets and pathways, leading to its potential therapeutic applications.

Properties

Molecular Formula

C25H24F6N2O2

Molecular Weight

498.5 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-7,7-dimethyl-2-(2-phenylethyl)-4,4-bis(trifluoromethyl)-6,8-dihydroquinazolin-5-one

InChI

InChI=1S/C25H24F6N2O2/c1-22(2)13-18-21(19(34)14-22)23(24(26,27)28,25(29,30)31)32-20(11-10-16-7-4-3-5-8-16)33(18)15-17-9-6-12-35-17/h3-9,12H,10-11,13-15H2,1-2H3

InChI Key

MDEDJTQLUWTJSM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(N=C(N2CC3=CC=CO3)CCC4=CC=CC=C4)(C(F)(F)F)C(F)(F)F)C

Origin of Product

United States

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